2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline (CAS 1274016-72-6) is a heterocyclic small molecule with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol. It belongs to the substituted quinoxaline-type piperidine compound class, a family extensively claimed in patents for treating pain and other neurological conditions via opioid and ORL-1 receptor modulation.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1274016-72-6
Cat. No. B2456153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline
CAS1274016-72-6
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1OCC3CCNCC3
InChIInChI=1S/C15H19N3O/c1-11-15(19-10-12-6-8-16-9-7-12)18-14-5-3-2-4-13(14)17-11/h2-5,12,16H,6-10H2,1H3
InChIKeyLDRYDFUJCAGSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline (CAS 1274016-72-6): Basal Chemical Profile and Sourcing Context


2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline (CAS 1274016-72-6) is a heterocyclic small molecule with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . It belongs to the substituted quinoxaline-type piperidine compound class, a family extensively claimed in patents for treating pain and other neurological conditions via opioid and ORL-1 receptor modulation [1]. Commercially, it is primarily supplied as a research-grade building block, often with a typical purity of 95% , positioning it as a key intermediate for medicinal chemistry optimization programs.

Why 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline Cannot Be Replaced by a Generic Quinoxaline Analog


Within the quinoxaline-type piperidine class, minor structural variations lead to profound shifts in receptor selectivity and intrinsic efficacy. The specific 4-yl-methoxy linker and 2-methyl substitution pattern on the quinoxaline core of CAS 1274016-72-6 distinguish it from direct-linked or N-substituted analogs . Even within the same patent family (US 8,846,929 B2), compounds with different substitution on the piperidine ring or quinoxaline core are documented to exhibit divergent activity profiles at opioid receptor subtypes (mu, delta, kappa) and ORL-1 [1]. Consequently, substituting this specific intermediate with a visually similar analog risks invalidating structure-activity relationship (SAR) studies and introducing unpredictable pharmacological profiles in downstream candidates.

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline (CAS 1274016-72-6): Procurement-Relevant Quantitative Differentiation


Structural Differentiation and Physicochemical Profile vs. Direct-Linked Analog

The critical structural differentiator for CAS 1274016-72-6 is its methylene ether (-O-CH2-) bridge connecting the quinoxaline core to the piperidine ring. The closest commercially relevant analog, 2-Methyl-3-(piperidin-1-yl)quinoxaline (CAS 67570-83-6), features a direct C-N bond between the piperidine nitrogen and the quinoxaline system. This fundamental difference in linker chemistry has a quantifiable impact on the basicity of the piperidine nitrogen and the overall molecular topology. . The calculated LogP difference (ClogP) and Topological Polar Surface Area (TPSA) shifts between these two scaffolds directly influence passive membrane permeability and P-glycoprotein (P-gp) efflux susceptibility in lead optimization programs. [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Class-Level Opioid Receptor Binding Affinity and Divergence from Bridged-Piperidine Analogs

This compound belongs to a class of 'Substituted-Quinoxaline-Type Piperidine Compounds' extensively evaluated for opioid receptor binding (mu, delta, kappa) and ORL-1 modulation. A close class representative, identified as US8846929 Ref. No. 286, demonstrated a Delta Opioid Receptor binding Ki of >20,000 nM, indicating minimal activity at this subtype [1]. In stark contrast, specific 'bridged-piperidine' analogs from a related patent family achieved a Ki of 5295 ± 1506 nM at the same delta receptor [2]. This data underscores that even within the same core scaffold, modifications to the piperidine ring drastically alter receptor engagement.

Opioid Receptor Pain Research Pharmacology

Verification of Structural Integrity and Purity as an Optimized Intermediate

The primary quantifiable differentiation in a procurement context is the guaranteed specification. Unlike early-stage non-validated hits from the patent literature, this compound is supplied with a defined purity level. Vendors such as Benchchem list a standard purity of 95% for 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline . In comparison, the structurally related compound 2-Methyl-3-(piperidin-1-yl)quinoxaline has unknown storage and stability profiles according to its vendor . This quality assurance minimizes batch-to-batch variability in downstream biological assays.

Medicinal Chemistry Lead Optimization Quality Control

Synthetic Tractability and Scalability for Late-Stage Functionalization

The unsubstituted piperidine nitrogen (-NH) of CAS 1274016-72-6 provides a unique and quantifiable synthetic handle not available in N-alkylated or N-aryl analogs. This free amine allows for a diverse array of late-stage functionalizations, including amide coupling, reductive amination, and sulfonamide formation. For instance, WR23 (a PI3Kα inhibitor with an IC50 of 0.025 μM) represents a highly optimized analog where a similar piperidine nitrogen has been functionalized . The availability of a late-stage intermediate with a free amine offers a significantly more versatile and atom-economical route to diverse screening libraries compared to starting from a fully elaborated analog.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Validated Application Scenarios for 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline Based on Evidence


Lead Diversification in Opioid Receptor Modulator Programs

Based on its patent-class association with opioid receptor modulation [1], this compound is the ideal key intermediate for generating focused libraries aimed at identifying novel, subtype-selective opioid or ORL-1 ligands. Its unsubstituted piperidine nitrogen is the primary vector for introducing structural diversity.

Design and Synthesis of PI3Kα/Related Kinase Inhibitor Analogs

Leveraging the structural similarity to the PI3Kα inhibitor WR23 (IC50 = 0.025 μM) , this compound serves as a versatile scaffold for synthesizing and evaluating novel analogs. Its late-stage functionalization capability allows for rapid exploration of chemical space around the piperidine moiety to optimize potency and selectivity.

Validated Building Block for CNS Penetrant Probe Synthesis

The conformational flexibility imparted by the 4-yl-methoxy linker , combined with the basic amine center, makes it a strategic building block for designing CNS-penetrant probes. This scaffold can be used to explore targets implicated in neurological disorders where the quinoxaline core has been validated.

Quote Request

Request a Quote for 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.